
(1,1-dióxido-4-fenil-4H-1,4-benzotiazin-2-il)(fenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone is a compound belonging to the class of benzothiadiazine-1,1-dioxide derivatives. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting aldose reductase, an enzyme involved in diabetic complications .
Medicine
In medicine, derivatives of benzothiadiazine-1,1-dioxide have been investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity .
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
The biological activities of similar compounds suggest that they may interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected .
Result of Action
The reported biological activities of similar compounds suggest that they may have diverse effects at the molecular and cellular levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone typically involves the reaction of 2-aminobenzenesulfonamide with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the benzothiadiazine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and substituted aromatic derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiadiazine-1,1-dioxide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Sulfonamide derivatives: These compounds also contain the sulfonamide group but have different core structures.
Uniqueness
(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to inhibit aldose reductase sets it apart from other similar compounds .
Propiedades
IUPAC Name |
(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S/c23-21(16-9-3-1-4-10-16)20-15-22(17-11-5-2-6-12-17)18-13-7-8-14-19(18)26(20,24)25/h1-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRWJLVZQZMPKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
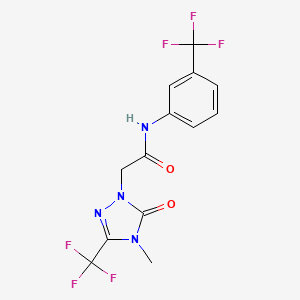
![(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2354023.png)
![N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B2354024.png)
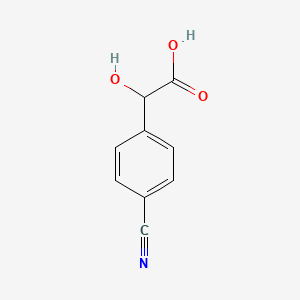
![N-[4-(diethylamino)-2-methylphenyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354026.png)
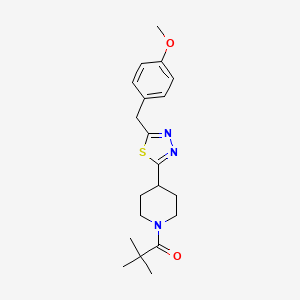
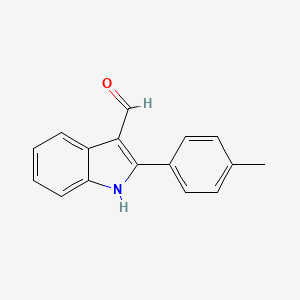

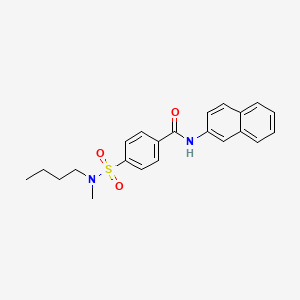
![6-[(2-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2354033.png)
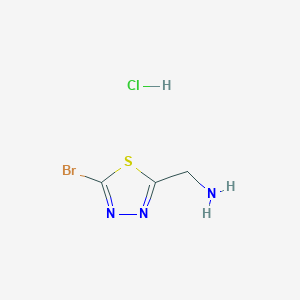
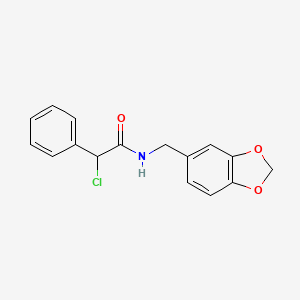
![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2354044.png)
![N-(2,5-dimethylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2354045.png)
